3-Methyl-3-buten-2-ol

Descripción

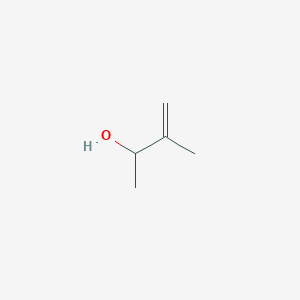

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYLKNVLTAPJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871205 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-14-0 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 3 Methyl 3 Buten 2 Ol

Industrial-Scale Synthetic Routes

Industrial synthesis of 3-methyl-3-buten-2-ol is dominated by two principal strategies: the Prins reaction and isoprene-based methods. The choice of route often depends on feedstock availability, desired product purity, and energy costs.

The Prins reaction is a cornerstone of industrial organic synthesis, providing a powerful method for carbon-carbon bond formation. It involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. In the context of this compound synthesis, this reaction is tailored to the condensation of isobutene with formaldehyde (B43269).

The fundamental reaction for this synthetic route is the condensation of isobutene (2-methylpropene) with formaldehyde. nih.gov This electrophilic addition is typically catalyzed by an acid, which protonates the formaldehyde, rendering it a more potent electrophile. The isobutene then acts as a nucleophile, attacking the protonated formaldehyde to form a carbocation intermediate. rsc.orgwikipedia.org This intermediate can then react further to yield the desired this compound. The reaction mechanism involves the formation of a key carbocation intermediate, which subsequently deprotonates to yield the final product. rsc.orgrsc.org

To enhance the efficiency and selectivity of the Prins reaction, heterogeneous catalysts are widely employed in industrial settings. These solid catalysts offer advantages in terms of separation, recovery, and reusability.

Zeolites: Zeolites, particularly those with an MFI-type structure like H-ZSM-5, have proven to be highly effective catalysts for the condensation of isobutene and formaldehyde. rsc.orgrsc.orgresearchgate.net The acidic sites within the zeolite's porous structure facilitate the protonation of formaldehyde and stabilize the carbocation intermediate. The shape-selective nature of zeolites can also influence the product distribution, favoring the formation of the desired linear alcohol. Research has shown that medium-pore zeolites like H-ZSM-5 exhibit not only higher catalytic rates compared to larger-pore zeolites like H-beta but also greater selectivity towards 3-methyl-3-buten-1-ol (B123568), a closely related isomer. rsc.orgrsc.org

Metal Oxides: Various metal oxides have also been investigated as catalysts for the Prins reaction. For instance, cerium oxide (CeO2) has been shown to be a water-tolerant Lewis acid catalyst for the Prins condensation-hydrolysis of isobutene with formaldehyde. researchgate.net Other metal-containing catalysts, such as those based on zinc, have also been explored. For example, loading zinc ions onto an HZSM-5 molecular sieve can create Lewis acidic sites that activate formaldehyde and promote the reaction. nih.gov

The yield and selectivity of the Prins reaction are highly dependent on the reaction conditions. Careful optimization of temperature, pressure, and the ratio of reactants is crucial for maximizing the production of this compound.

Temperature: The reaction is sensitive to temperature. Studies have indicated that high selectivity towards the desired product can be achieved within a relatively low-temperature range of 323-348K (50-75°C). rsc.org Higher temperatures can lead to the formation of byproducts and catalyst deactivation. For example, in one study, at temperatures as low as 423K, 3-methyl-3-buten-1-ol was the predominant product with 84.8% selectivity at a formaldehyde conversion of about 40%. rsc.org

Pressure: Pressure also plays a significant role, particularly when using supercritical fluids like CO2 as the solvent. Increasing the reaction pressure generally leads to higher conversion of formaldehyde and improved selectivity for the desired alcohol. This is attributed to the increased solubility of the reactants in the reaction medium, facilitating their interaction with the catalyst surface. tubitak.gov.tr

Reactant Ratios: The molar ratio of isobutene to formaldehyde is another critical parameter. An excess of isobutene is often used to maximize the conversion of the more valuable formaldehyde and to suppress the formation of byproducts arising from the self-condensation of formaldehyde.

Table 1: Effect of Reaction Parameters on Prins Reaction for 3-Methyl-3-buten-1-ol Synthesis This table presents illustrative data on the synthesis of 3-methyl-3-buten-1-ol, a closely related isomer, as detailed data for this compound is not readily available in the provided search results.

| Catalyst | Temperature (K) | Pressure (MPa) | Isobutene/Formaldehyde Molar Ratio | Formaldehyde Conversion (%) | 3-Methyl-3-buten-1-ol Selectivity (%) |

|---|---|---|---|---|---|

| H-ZSM-5 | 323-348 | Not Specified | Not Specified | High | High |

| CsH2PO4/HZSM-5 in scCO2 | 458 | 8.53 | 12 | 51.94 | 91.52 |

| CsH2PO4/HZSM-5 in scCO2 | 458 | 10.53 | 12 | Increased | 93.13 |

| CsH2PO4/HZSM-5 in scCO2 | 458 | 12.52 | 12 | 100 | 93.63 |

| H-ZSM-5(40) | 423 | Not Specified | Not Specified | ~40 | 84.8 |

An alternative industrial route to this compound starts from isoprene (B109036) (2-methyl-1,3-butadiene). This method involves a two-step process: the addition of a hydrohalide to isoprene, followed by the hydrolysis of the resulting halo-alkene.

Hydrohalide Addition: The first step involves the electrophilic addition of a hydrogen halide, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), across one of the double bonds of isoprene. According to Markovnikov's rule, the hydrogen atom of the hydrohalide will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. masterorganicchemistry.comlibretexts.org In the case of isoprene, this regioselective addition leads to the formation of 3-chloro-3-methyl-1-butene (B3368806) as the major product. This occurs because the addition proceeds via the formation of the more stable tertiary carbocation intermediate. wordpress.com

Hydrolysis: The second step is the hydrolysis of the 3-halo-3-methyl-1-butene intermediate. This reaction is typically carried out in the presence of an aqueous base. google.com The mechanism for this hydrolysis is generally considered to be an S_N1 (unimolecular nucleophilic substitution) reaction. chemistrysteps.comchemistrysteps.com The polar C-X bond breaks to form a stable, resonance-stabilized allylic carbocation. Water, acting as a nucleophile, then attacks this carbocation to form an oxonium ion, which is subsequently deprotonated to yield the final product, this compound. The S_N1 mechanism is favored due to the stability of the tertiary allylic carbocation intermediate. chemistrysteps.com

Table 2: Illustrative Data for Isoprene-Derived Synthesis of 2-Methyl-3-buten-2-ol (B93329) This table presents data for the synthesis of 2-methyl-3-buten-2-ol, an isomer of the target compound, as specific yield data for this compound via this route was not available in the provided search results. The principles of the reaction steps are analogous.

| Reactants | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Isoprene, HCl | 1. Addition | Not Specified | 3-chloro-3-methyl-1-butene (intermediate) | Not Specified |

| 3-chloro-3-methyl-1-butene | 2. Aqueous Base (e.g., CaCO3, H2O) | Distillation at 55-95°C, pH ≥ 4 | 2-methyl-3-buten-2-ol | >80 |

Isoprene-Derived Synthesis of this compound

Isomerization Reactions in Isoprene Pathways

This compound can be formed through reactions involving isoprene and its derivatives. One pathway involves the non-enzymatic reaction of dimethylallyl pyrophosphate (DMADP), a natural isoprene precursor, which can yield both isoprene and 2-methyl-3-buten-2-ol in the presence of certain metal ions like Mn²⁺. nih.gov The proposed mechanism suggests that the reaction is initiated by the deprotonation of a hydrogen on the allyl carbon by a phosphate (B84403) oxygen, leading to a carbocation and allyl anion intermediate. This intermediate can then undergo hydroxyl addition (an SN1 reaction) to form 2-methyl-3-buten-2-ol. nih.gov

Another route involves the hydrolysis of isoprene epoxides. For instance, the hydrolysis of rac-2-ethenyl-2-methyloxirane results in 2-hydroxy-2-methylbut-3-en-1-ol (73%) and a mixture of E- and Z-isomers of 4-hydroxy-2-methylbut-2-en-1-ol (27%). sunderland.ac.ukresearchgate.net This reaction proceeds via an SN1 mechanism, where ionization forms resonance-stabilized allylic cations that are subsequently captured by water. sunderland.ac.ukresearchgate.net Additionally, studies on the reactivity of prenol have shown that 2-methylbut-3-en-2-ol can be produced as a major product through isomerization. frontiersin.org

Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)

A primary industrial route for producing this compound (MBE) is the selective partial hydrogenation of 2-methyl-3-butyn-2-ol (MBY). mdpi.combeilstein-journals.orgresearchgate.net This process is crucial for the synthesis of vitamins A and E, as well as various fragrances. mdpi.combeilstein-journals.org The main challenge in this synthesis is to achieve high selectivity for the desired alkene (MBE) while preventing over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (B152257) (MBA). researchgate.net

The reaction pathway is as follows: 2-Methyl-3-butyn-2-ol (MBY) + H₂ → this compound (MBE) This compound (MBE) + H₂ → 2-Methyl-2-butanol (MBA)

A variety of catalytic systems have been developed to enhance the selectivity of MBY hydrogenation.

Palladium-Based Catalysts: Palladium (Pd) is a highly active metal for hydrogenation but often suffers from low selectivity. uu.nl To address this, modified palladium catalysts are widely used. The industrial standard is often the Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead. mdpi.comacs.org However, due to the toxicity of lead, research has focused on lead-free alternatives. mdpi.com Bimetallic palladium catalysts, such as those incorporating zinc (Pd-Zn) or copper (Pd-Cu), have shown significant improvements in selectivity. mdpi.comuu.nl Pd-Zn systems, supported on materials like ZnO or Al₂O₃, can form alloys that block unselective active sites and modify the electronic properties of palladium, leading to selectivities around 90%. mdpi.comresearchgate.net Similarly, Pd-Cu bimetallic catalysts demonstrate improved selectivity towards the alkene product compared to monometallic Pd catalysts, with selectivity increasing with higher copper content. uu.nl

Copper-Zinc Bimetallic Catalysts: Nanosized copper has emerged as a cost-effective alternative to noble metals. uu.nlresearchgate.net Supported copper nanoparticles have been investigated for the liquid-phase hydrogenation of MBY. uu.nlresearchgate.net For instance, copper nanoparticles supported on silica (B1680970) (Cu/SiO₂) have demonstrated high activity and selectivity, which can be tuned by adjusting reaction temperature. uu.nlresearchgate.net Bimetallic catalysts combining copper and zinc (Cu-Zn) prepared from metal-organic frameworks have also shown promise, with the interaction between copper species and ZnO leading to high catalytic activity. osti.gov

| Catalyst System | Support | Key Features | Reported Selectivity to MBE |

|---|---|---|---|

| Pd (Lindlar) | CaCO₃ (poisoned with Pb) | Industrial benchmark, high selectivity but contains toxic lead. mdpi.comacs.org | High |

| Pd-Zn | ZnO, Al₂O₃, TiO₂ | Forms alloys, modifies electronic properties, blocks unselective sites. mdpi.comresearchgate.netacs.org | ~90-97% mdpi.comacs.org |

| Pd-Cu | SBA-15 (silica) | Dilutes active Pd sites, combines Pd activity with Cu selectivity. uu.nl | Increases with Cu content. uu.nl |

| Cu | SiO₂ | Cost-effective alternative to noble metals, temperature-dependent selectivity. uu.nlresearchgate.net | Up to ~100% (at 50% conversion, 140°C). uu.nlresearchgate.net |

| Pd-Ni | Al₂O₃ | Enhanced selectivity compared to monometallic Pd. hw.ac.uk | Up to 95% hw.ac.uk |

The selectivity of the hydrogenation process is highly sensitive to the catalyst's physical and chemical properties.

Particle Size: The size of the metal nanoparticles can significantly impact both activity and selectivity. For Cu/SiO₂ catalysts, 7 nm nanoparticles were found to be intrinsically 2.5 times more active and also more selective than 2 nm particles. uu.nlresearchgate.net In contrast, for Pd/Al₂O₃ systems, an increase in metal nanoparticle size (from 6 nm to 10 nm) was associated with lower activity but enhanced selectivity. acs.org

Support Interactions: The choice of support material and the interaction between the metal and the support are critical. High-temperature reduction of Pd/γ-Al₂O₃ can lead to the formation of Pd-Al species. mdpi.comresearchgate.net These species exhibit unique electronic properties due to electron transfer from Pd to Al, which weakens the bond with the alkyl group and improves selectivity for the semi-hydrogenation product, reaching up to 97%. mdpi.comresearchgate.net Similarly, the formation of a β-phase PdZn alloy on Pd/ZnO catalysts has a beneficial effect, promoting the selective production of MBE. acs.org

Role of Water and Modifiers: The reaction medium and additives play a crucial role. While many studies are conducted in organic solvents like toluene (B28343) or ethanol, some research has explored the reaction in water. mdpi.comuu.nlresearchgate.net The presence of water can influence the reaction kinetics and selectivity. Modifiers, such as quinoline (B57606), can be added to the reaction to poison unselective sites on the catalyst surface, thereby improving selectivity. When quinoline was added to a PdCu catalyst, its selectivity improved to 98%. uu.nl

Continuous-flow reactors offer significant advantages over traditional batch systems for selective hydrogenation. beilstein-journals.org They allow for precise control over reaction parameters such as temperature, pressure, and contact time between the reactants and the catalyst. mdpi.combeilstein-journals.orgresearchgate.net This fine-tuning can lead to improved selectivity without the need for additives that would require subsequent separation. mdpi.combeilstein-journals.org

Several studies have demonstrated the successful application of continuous-flow systems for MBY hydrogenation. Using a 1 wt.% Pd/γ-Al₂O₃ catalyst in a continuous-flow mode, researchers achieved a selectivity of 97% towards MBE by optimizing pretreatment and reaction conditions. mdpi.comresearchgate.net Wall-coated capillary microreactors with a Pd₂₅Zn₇₅/TiO₂ catalyst have also shown high performance, achieving 90% selectivity at 99.9% conversion, with no deactivation observed over a month of continuous operation. acs.org The use of structured catalysts in continuous reactors represents a viable alternative to conventional batch processes, offering the potential for process intensification. researchgate.net

| Catalyst | Reactor Type | Solvent | Temperature | Key Finding | Selectivity to MBE |

|---|---|---|---|---|---|

| 1 wt.% Pd/γ-Al₂O₃ | Continuous-flow (H-Cube) | Ethanol | 25-45°C | High-temperature reduction of catalyst formed Pd-Al species, enhancing selectivity. mdpi.comresearchgate.net | 97% mdpi.comresearchgate.net |

| Pd₂₅Zn₇₅/TiO₂ | Wall-coated capillary microreactor | Methanol | 333 K (60°C) | Stable, long-term operation with high selectivity. acs.org | 90% (at 99.9% conversion) acs.org |

| Pd/ZnO on laser sintered structure | Continuous-flow with liquid recirculation | Solvent-free | Not specified | Structured reactor is a viable alternative to batch processes. researchgate.net | High (specific value not given) |

Sustainable and Green Chemical Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing this compound. This includes reducing or eliminating the use of hazardous catalysts and solvents.

While much of the research focuses on optimizing catalytic systems, some approaches aim to minimize the reliance on external catalysts and organic solvents.

Solvent-Free Hydrogenation: The selective hydrogenation of 2-methyl-3-butyn-2-ol can be performed under solvent-free conditions. researchgate.net This approach is highly relevant for industrial applications as it eliminates the need for solvent separation and recycling, reducing waste and energy consumption. A kinetic model for the solvent-free hydrogenation of MBY over a commercial palladium-based catalyst has been successfully developed, demonstrating the feasibility of this approach. acs.org

Catalyst-Free Synthesis from Isoprene: A process for producing 2-methyl-3-buten-2-ol from isoprene has been described that involves reacting isoprene with a hydrohalide, followed by the addition of an aqueous base and subsequent distillation. google.com While this method is not strictly "catalyst-free" in the modern sense, it avoids the use of heavy metal hydrogenation catalysts. The key to achieving high yields in this process is the use of excess base during the distillation step to maintain a pH of at least 4, which prevents the formation of side products. google.com Another method involves the reaction of formaldehyde and isobutylene (B52900) under solvent-free and catalyst-free conditions at high temperatures (200-300°C) and pressures (9-15 MPa) to produce 3-methyl-3-buten-1-ol, an isomer of the target compound, with yields reaching 97%. google.com

Application of Supercritical Fluid Technology (e.g., scCO2)

Supercritical fluid technology, particularly utilizing supercritical carbon dioxide (scCO2), represents a significant advancement in green chemistry and sustainable synthesis. A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits unique properties of both a liquid and a gas. youtube.comnih.gov This state allows it to have liquid-like density and solvating power, combined with gas-like viscosity and diffusivity, enabling enhanced mass transfer and reaction rates. researchgate.netmdpi.com

Carbon dioxide is the most commonly used supercritical fluid due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, non-flammability, low cost, and availability. nih.govmdpi.com In chemical synthesis, scCO2 serves as an environmentally benign alternative to volatile organic solvents, reducing hazardous waste and simplifying product separation, as the CO2 can be easily removed by depressurization. youtube.comthepharmajournal.com

In the context of synthesizing isomers of methylbutenol, research has demonstrated the effectiveness of scCO2. For instance, in the Prins reaction of formaldehyde and isobutene to produce 3-methyl-3-buten-1-ol, the use of scCO2 as a solvent significantly improves reaction performance. nih.govtubitak.gov.tr In this system, scCO2 is not merely an inert solvent; it exhibits weak Lewis acidity that activates formaldehyde, making it more susceptible to nucleophilic attack. nih.govtubitak.gov.tr This activation, combined with a solid base catalyst that generates a carbanion from isobutene, enhances the reaction rate and selectivity. nih.gov Studies using a CsH2PO4-modified HZSM-5 catalyst in scCO2 achieved 100% conversion of formaldehyde with a 93.63% selectivity for the desired product, a marked improvement over reactions in conventional organic solvents which suffer from low selectivity and separation difficulties. nih.gov

Table 1: Performance of Prins Reaction in Supercritical CO2 for 3-Methyl-3-buten-1-ol Synthesis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Formaldehyde, Isobutene | nih.gov |

| Solvent | Supercritical CO2 | nih.gov |

| Catalyst | CsH2PO4-modified HZSM-5 | nih.gov |

| Formaldehyde Conversion | 100% | nih.gov |

| Product Selectivity | 93.63% | nih.gov |

Principles of Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The concept moves beyond simple percentage yield to focus on the inherent efficiency of the reaction's design, aiming to minimize the generation of waste in the form of unwanted byproducts. scranton.edu The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product. primescholars.com This is characteristic of addition and rearrangement reactions. In contrast, substitution and elimination reactions inherently have lower atom economies because atoms from the reactants are lost in side products. scranton.edu

Applying these principles to the synthesis of this compound, a hemiterpenoid alcohol, highlights the importance of choosing a synthetic pathway that maximizes atom efficiency. nih.gov Traditional multi-step chemical syntheses often involve steps with poor atom economy, such as the use of protecting groups or stoichiometric reagents that are not incorporated into the final molecule, leading to significant waste. rug.nl

To achieve high atom economy and minimize waste, several strategies can be employed:

Catalytic Reactions: Using catalysts allows for reactions to proceed with high selectivity while the catalyst is used in small amounts and can often be recycled, thus not contributing to the mass of reactants in the atom economy calculation.

Addition Reactions: Designing syntheses around addition reactions, such as the Grignard reaction (discussed in 2.2.4) or catalytic additions across double bonds, ensures maximum incorporation of reactant atoms.

Biosynthesis: Leveraging enzymatic pathways in microorganisms offers a highly efficient and sustainable alternative. ku.dk Terpenoids are naturally produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (MEP) pathways, which are models of atom economy. nih.govresearchgate.net Metabolic engineering of microbes to overproduce specific terpenoids like this compound can bypass the issues of low yields from natural extraction and the waste generated by complex chemical synthesis. rug.nlnih.gov

Table 2: Theoretical Atom Economy of Different Reaction Types

| Reaction Type | General Scheme | Theoretical Atom Economy | Reference |

|---|---|---|---|

| Addition | A + B → C | 100% | primescholars.com |

| Rearrangement | A → B | 100% | primescholars.com |

| Substitution | A-B + C → A-C + B | <100% (B is waste) | scranton.edu |

| Elimination | A → B + C | <100% (C is waste) | scranton.edu |

Grignard Reaction-Based Synthetic Pathways

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. byjus.com It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent, R-Mg-X) to an electrophilic carbonyl group of an aldehyde, ketone, or ester. libretexts.orgmasterorganicchemistry.com This reaction is a cornerstone for the synthesis of primary, secondary, and tertiary alcohols. chemguide.co.uk The synthesis of this compound, a secondary alcohol, can be readily achieved via this pathway.

The general mechanism involves the Grignard reagent attacking the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. masterorganicchemistry.comchemguide.co.uk The reaction must be carried out in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are strong bases and will react with water or other protic solvents. chemguide.co.ukgoogle.com

For the synthesis of this compound, two primary retrosynthetic disconnections are possible, leading to two viable Grignard pathways:

Pathway A: Reaction of an Aldehyde with an Isopropenyl Grignard Reagent. In this route, acetaldehyde (B116499) (CH₃CHO) is treated with isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr). The isopropenyl carbanion acts as the nucleophile, attacking the carbonyl carbon of acetaldehyde. Subsequent hydrolysis yields this compound.

Pathway B: Reaction of a Ketone with a Methyl Grignard Reagent. This pathway involves the reaction of methyl vinyl ketone (CH₂=CHCOCH₃) with a methyl Grignard reagent such as methylmagnesium bromide (CH₃MgBr). The methyl carbanion attacks the carbonyl carbon of the ketone to form the tertiary alkoxide intermediate, which upon workup gives the target secondary alcohol.

Both pathways represent atom-economical addition reactions for constructing the carbon skeleton of the target molecule.

Table 3: Proposed Grignard Reaction Pathways for this compound Synthesis

| Pathway | Carbonyl Compound | Grignard Reagent | Solvent | Final Product |

|---|---|---|---|---|

| A | Acetaldehyde | Isopropenylmagnesium bromide | Anhydrous Ether or THF | This compound |

| B | Methyl vinyl ketone | Methylmagnesium bromide | Anhydrous Ether or THF | This compound |

Iii. Mechanistic Organic Chemistry and Reactivity of 3 Methyl 3 Buten 2 Ol

Fundamental Reaction Pathways

The reactivity of 3-methyl-3-buten-2-ol is centered on its carbon-carbon double bond and the hydroxyl group. The double bond is susceptible to electrophilic addition reactions. For example, reaction with hydrogen halides (H-X) would involve the protonation of the double bond to form the more stable tertiary carbocation, followed by nucleophilic attack of the halide.

The hydroxyl group, a secondary alcohol, can undergo reactions typical of alcohols. Protonation of the hydroxyl group by a strong acid can convert it into a good leaving group (water), facilitating substitution or elimination reactions. Oxidation of the secondary alcohol can yield a ketone, specifically 3-methyl-3-buten-2-one.

Oxidative Transformations

The atmospheric oxidation of this compound is a complex process initiated by various oxidants present in the troposphere. These reactions are crucial in the formation of secondary organic aerosols (SOA).

The presence of the C=C double bond makes this compound particularly susceptible to attack by atmospheric oxidants like ozone (O₃), the hydroxyl radical (•OH), and the sulfate radical (SO₄•⁻).

The gas-phase reaction of this compound with ozone proceeds via the Criegee mechanism. organic-chemistry.orgnih.gov This involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). organic-chemistry.org

For this compound, the cleavage of the primary ozonide yields formaldehyde (B43269) (from the terminal CH₂ group) and a C4-carbonyl oxide. The Criegee intermediate formed is highly reactive and can undergo several subsequent reactions in the atmosphere, including unimolecular decay to produce OH radicals or bimolecular reactions with species like water vapor or sulfur dioxide. nih.govacs.org These Criegee intermediates are significant in atmospheric chemistry as they can influence the formation of other secondary pollutants. acs.org

Table 1: Products of the Ozonolysis of this compound

| Reactant | Oxidant | Primary Products | Intermediate |

|---|

In atmospheric aerosols, particularly under acidic conditions, the sulfate radical (SO₄•⁻) can initiate the oxidation of unsaturated organic compounds. While direct studies on this compound are limited, research on its isomer, 2-methyl-3-buten-2-ol (B93329) (MBO), provides significant insight into the likely reaction pathways. nih.govoberlin.edu

The reaction is initiated by the electrophilic addition of the sulfate radical to the carbon-carbon double bond. oberlin.edu This addition forms a radical intermediate which then reacts with molecular oxygen to yield a peroxy radical. Subsequent reactions of this peroxy radical can lead to a variety of organosulfate products. Studies on analogous olefinic compounds have shown that these reaction mechanisms are often dominated by carbon backbone fragmentation pathways. nih.govoberlin.edu For MBO, the reaction yields products such as 2-methyl-4-sulfate-butan-2,3-diol and 2-hydroxy-2-methyl-4-sulfate-3-butanone. oberlin.edu By analogy, the reaction of this compound is expected to produce a suite of structurally similar organosulfates, contributing to the mass of secondary organic aerosols.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is a major atmospheric loss process for this compound. The reaction proceeds via two main pathways: •OH addition to the double bond and H-atom abstraction from the C-H or O-H bonds. worldscientific.comrsc.org

The addition of the •OH radical to the double bond is the dominant pathway at typical atmospheric temperatures. worldscientific.com This addition is electrophilic and leads to the formation of a hydroxyalkyl radical. This radical then rapidly adds molecular oxygen (O₂) to form a β-hydroxyperoxy radical, which can undergo further reactions, for instance with nitric oxide (NO) or other peroxy radicals, leading to a variety of oxygenated products and contributing to ozone formation.

A study measuring the gas-phase reactivity of this compound with •OH radicals determined a rate constant, which allows for the estimation of its atmospheric lifetime. nih.gov

Table 2: Reaction Rate Coefficient and Atmospheric Lifetime of this compound with •OH

| Compound | Rate Coefficient (k₅) at 298 K | Atmospheric Lifetime |

|---|---|---|

| This compound | (11.71 ± 1.29) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov | ~2.4 hours |

Atmospheric lifetime (τ) calculated using the formula τ = 1/(k[OH]), assuming a global average 24-h •OH concentration of 1.0 × 10⁶ molecules cm⁻³.

Epoxide formation is a key pathway in the atmospheric oxidation of unsaturated alcohols and is crucial for the formation of secondary organic aerosols (SOA). acs.orgacs.org In the •OH-initiated oxidation of this compound, the peroxy radical formed after O₂ addition can undergo subsequent reactions to form an epoxide. For the closely related isomer 2-methyl-3-buten-2-ol, the formation of the epoxide (3,3-dimethyloxiran-2-yl)methanol has been proposed as a critical intermediate. science.gov

By analogy, the oxidation of this compound is expected to form the corresponding epoxide, 2-(1-hydroxyethyl)-2-methyloxirane. These epoxides are highly reactive, especially under acidic conditions found in atmospheric aerosols. acs.org They can undergo acid-catalyzed ring-opening via nucleophilic attack by water, sulfate, or nitrate (B79036). acs.orgsemanticscholar.org This reactive uptake into aerosol particles leads to the formation of polyols (like 3-methylbutane-1,2,3-triol) and various organosulfate and organonitrate species, which significantly contribute to SOA growth. acs.orgacs.orgsemanticscholar.org The hydrolysis of the epoxide ring typically proceeds via an anti-dihydroxylation mechanism. libretexts.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(1-hydroxyethyl)-2-methyloxirane |

| 2-hydroxy-2-methyl-4-sulfate-3-butanone |

| 2-methyl-3-buten-2-ol (MBO) |

| 2-methyl-4-sulfate-butan-2,3-diol |

| This compound |

| 3-methyl-3-buten-2-one |

| 3-methylbutane-1,2,3-triol |

| 3-Oxobutan-2-ylium-1-olate |

| (3,3-dimethyloxiran-2-yl)methanol |

| Formaldehyde |

| Hydroxyl radical |

| Nitric oxide |

| Ozone |

| Sulfate radical |

Atmospheric Oxidation Mechanisms

Contribution to Secondary Organic Aerosol (SOA) Formation Mechanisms

The atmospheric oxidation of this compound, a significant biogenic volatile organic compound emitted by pine forests, is a notable contributor to the formation of secondary organic aerosol (SOA). Laboratory studies have demonstrated that the photooxidation of this compound leads to a complex array of oxygenated products that can partition into the particle phase, forming SOA.

In smog chamber experiments irradiating this compound, more than 68 distinct oxygenated organic compounds have been detected in the gas and particle phases, with 28 being tentatively identified. copernicus.org The formation of SOA is highly dependent on atmospheric conditions. Under low-NOx conditions, measurable SOA formation is observed, and this process is significantly enhanced by increased aerosol acidity. acs.org Conversely, in the presence of nitrogen oxides (NOx), SOA formation is found to be negligible. copernicus.org

A key mechanistic pathway for SOA formation, particularly under low-NO conditions, involves the formation of epoxide intermediates. acs.orgnih.govacs.org It is proposed that the OH-initiated oxidation of this compound leads to the formation of (3,3-dimethyloxiran-2-yl)methanol, an MBO epoxide. acs.orgnih.govacs.org This epoxide can then undergo reactive uptake onto acidic aerosols, a process that is critical for SOA generation. nih.govacs.org This acid-catalyzed reactive uptake of epoxides is a major explanation for the observed enhancement of SOA from this compound in the presence of acidic seed aerosol. nih.govacs.org

The chemical composition of SOA derived from this compound is complex. Major identified constituents include 2,3-dihydroxyisopentanol (DHIP), MBO-derived organosulfate isomers, 2-hydroxy-2-oxoisopentanol, and various dihydroxy acids and aldehydes. copernicus.orgnih.govacs.org DHIP, in particular, has been identified as a potential unique tracer for SOA originating from this compound, as it has been detected in both laboratory-generated aerosols and ambient PM2.5 samples collected in forested areas with high MBO emissions. copernicus.org

The laboratory SOA yield is a critical parameter for atmospheric models. In studies using hydrogen peroxide as an oxidant, the SOA yield was measured to be 0.7% for an aerosol mass of 33 μg m⁻³. copernicus.org The organic mass to organic carbon (OM/OC) ratio for this system was determined to be 2.1, indicating a significant degree of oxygenation in the aerosol phase. copernicus.org

| Parameter/Product | Observation/Value | Conditions/Notes | Reference |

|---|---|---|---|

| SOA Yield | 0.7% | MBO/H₂O₂ system, for an aerosol mass of 33 μg m⁻³ | copernicus.org |

| NOx Influence | SOA formation is negligible | In the presence of NOx | copernicus.org |

| Aerosol Acidity | Enhances SOA formation | Under low-NO conditions | acs.org |

| Key Intermediate | Epoxides (e.g., (3,3-dimethyloxiran-2-yl)methanol) | Formation via OH-initiated oxidation | nih.govacs.org |

| Major Identified Products | 2,3-dihydroxyisopentanol (DHIP), organosulfates, acetone (B3395972), glyoxal | Over 68 compounds detected in total | copernicus.orgacs.org |

| OM/OC Ratio | 2.1 | MBO/H₂O₂ system | copernicus.org |

Laboratory-Controlled Oxidation Studies

The oxidation of this compound can be achieved using various chemical reagents under controlled laboratory settings, targeting its carbon-carbon double bond and secondary alcohol functional groups.

Potassium Permanganate (KMnO₄): While specific studies detailing the oxidation of this compound with potassium permanganate are not prevalent, the expected reaction pathways can be inferred from the known reactivity of this strong oxidizing agent with alkenes and secondary alcohols. Under cold, dilute, and neutral or slightly alkaline conditions, KMnO₄ typically reacts with the double bond of an alkene to yield a vicinal diol (glycol) via syn-addition. libretexts.org For this compound, this would result in the formation of 3-methylbutane-1,2,3-triol. The secondary alcohol group may be more resistant to oxidation under these mild conditions.

However, under hot, acidic, or more concentrated basic conditions, potassium permanganate acts as a much stronger oxidizing agent, leading to the oxidative cleavage of the carbon-carbon double bond. libretexts.orglibretexts.org This reaction would break the bond between C3 and C4, yielding acetone (from the C3=C(CH₃)₂ fragment) and a one-carbon fragment that would be oxidized to carbon dioxide. Simultaneously, the secondary alcohol group at C2 would be oxidized to a ketone, though in this case, the cleavage of the adjacent double bond would lead to fragmentation of the molecule.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide has been utilized in studies investigating the multiphase chemistry of this compound, particularly in acidic media, to simulate atmospheric aqueous-phase oxidation. The uptake of this compound into mixed aqueous solutions of sulfuric acid and hydrogen peroxide is significantly greater than into sulfuric acid solutions alone, indicating a reactive process. This multiphase acid-catalyzed oxidation with H₂O₂ has been suggested as a potential contributor to SOA formation. Product analysis from these experiments identified acetaldehyde (B116499) and acetone as key products.

| Reagent | Conditions | Functional Group Targeted | Expected Major Product(s) | Reference |

|---|---|---|---|---|

| KMnO₄ | Cold, dilute, neutral/alkaline | C=C Double Bond | 3-Methylbutane-1,2,3-triol | libretexts.org |

| KMnO₄ | Hot, acidic/concentrated | C=C Double Bond & Alcohol | Acetone, Carbon Dioxide | libretexts.orglibretexts.org |

| H₂O₂ / H₂SO₄ (aq) | Aqueous phase | Molecule Fragmentation | Acetone, Acetaldehyde |

Thermal Degradation and Pyrolysis Investigations

The thermal stability and decomposition pathways of this compound have been explored through pyrolysis and thermal degradation studies. These investigations provide insight into its high-temperature chemistry, which is relevant to combustion processes.

In experiments conducted in an isothermal jet-stirred quartz reactor at temperatures ranging from 500 to 1100 K, the pyrolysis of 3-methyl-3-butenol was studied. The decomposition is dominated by radical chemistry. Key products identified in the reactor effluent include 3-methyl-2-butenal and 2-methyl-1,3-butadiene (isoprene).

Another study investigated the thermal decomposition of the related isomer, 3-methyl-3-buten-1-ol (B123568), in an m-xylene solution at temperatures between 513.15 K and 563.15 K. The primary decomposition mechanism proposed is a one-step, unimolecular reaction proceeding through a six-membered cyclic transition state. This retro-ene type reaction leads to the formation of formaldehyde and isobutene as the major products. A competing pathway involving the elimination of a water molecule through a four-membered transition state to form isoprene (B109036) was considered but found to be kinetically much less favorable.

Derivatization Chemistry and Synthetic Utility

The hydroxyl group of this compound allows it to undergo typical alcohol reactions such as esterification and etherification, yielding derivatives with modified properties and potential applications in synthesis.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common laboratory method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org This is an equilibrium process, and using the alcohol in excess or removing the water byproduct can drive the reaction toward the ester product. masterorganicchemistry.com For example, reaction with acetic acid would yield 3-methyl-3-buten-2-yl acetate. These ester derivatives are valuable in fragrance industries and as synthetic intermediates.

Etherification: Ethers can be synthesized from this compound via several methods. The Williamson ether synthesis is a versatile approach where the alcohol is first deprotonated with a strong base (like sodium hydride) to form the corresponding alkoxide. libretexts.orglibretexts.org This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether (e.g., 2-methoxy-3-methyl-3-butene). libretexts.orglibretexts.org Given the secondary nature of the alcohol, care must be taken to avoid competing elimination reactions, especially if a bulky or secondary alkyl halide is used. Another method is the acid-catalyzed dehydration between two alcohol molecules, though this is generally limited to producing symmetrical ethers from primary alcohols and is less suitable for this compound. libretexts.org

Catalytic Conversions Involving this compound

This compound can serve as a substrate in various catalytic transformations, primarily involving its alcohol and alkene functional groups.

Acid-Catalyzed Dehydration: When treated with a strong acid catalyst such as sulfuric acid or phosphoric acid and heated, this compound undergoes dehydration (elimination of water) to form alkenes. The mechanism typically proceeds through the protonation of the hydroxyl group, forming a good leaving group (water), which then departs to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields an alkene. Due to the structure of the initial carbocation and the possibility of rearrangements, a mixture of isomeric dienes can be formed. The primary products expected from this reaction are isoprene (2-methyl-1,3-butadiene), which is a highly valuable monomer for synthetic rubber production.

Catalytic Hydrogenation: While this compound is often the target product from the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114), it can undergo further hydrogenation. mdpi.comresearchgate.netmdpi.comresearchgate.netrsc.orguu.nl In the presence of metal catalysts such as palladium, platinum, or copper, and a source of hydrogen (H₂), the carbon-carbon double bond can be reduced. uu.nl This reaction, sometimes referred to as over-hydrogenation in the context of alkyne semi-hydrogenation, converts this compound into the saturated alcohol, 2-methyl-2-butanol (B152257). uu.nl The selectivity of this conversion depends heavily on the catalyst type, temperature, and pressure. mdpi.comuu.nl

Regioselective and Stereoselective Isomerization

The isomerization of allylic alcohols is a significant transformation in organic synthesis, capable of producing valuable carbonyl compounds or other isomeric alcohols. The control of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is paramount and heavily dependent on the catalyst and the substrate's structure.

In the context of this compound, a tertiary allylic alcohol, isomerization presents specific challenges. Research into the isomerization of allylic alcohols has often focused on primary and secondary alcohols, with transition metals like iridium and rhodium being prominent in catalytic systems. For instance, iridium-catalyzed isomerization is a well-established method for converting primary allylic alcohols into aldehydes acs.org. However, substrates with increased steric bulk around the double bond or the alcohol, such as α-alkyl allylic alcohols, are generally considered more challenging substrates for isomerization processes researchgate.net.

The regioselectivity of catalyst insertion is a critical factor. In iridium-catalyzed isomerizations, for example, alkyl-containing substrates have been shown to affect the regioselectivity of the iridium-hydride insertion step, which can complicate the reaction outcome nih.gov. For a tertiary alcohol like this compound, potential isomerization products could include its isomers 3-methyl-2-buten-1-ol (prenol) or 3-methyl-2-buten-2-ol, or rearrangement to form ketones. Achieving high selectivity for one specific product requires a catalyst that can effectively differentiate between the possible reaction pathways. While catalyst-directed diastereoselective isomerizations have been successful for complex primary allylic alcohols, the development of highly selective catalysts for tertiary systems like this compound remains a nuanced area of research acs.orgnih.gov.

Valorization Reactions for Fine Chemical Production (e.g., Methylheptenone, Linalool, Citral)

This compound serves as a valuable building block for the synthesis of important fine chemicals, particularly terpenoids used in the fragrance and pharmaceutical industries. Key valorization pathways lead to the production of methylheptenone, which is a precursor to linalool and citral.

Methylheptenone (6-Methyl-5-hepten-2-one)

The synthesis of methylheptenone from this compound has been achieved through several patented industrial processes. These methods typically involve the reaction of this compound with a three-carbon synthon, followed by rearrangement.

One prominent method involves a catalyzed reaction with isopropenyl methyl ether. This reaction is effectively catalyzed by hydrogen tris(oxalato)phosphate or hydrogen bis(oxalato)borate google.com. Another established route is the Caroll reaction, where this compound reacts with methyl acetoacetate (B1235776). This process can be catalyzed by a composite catalyst system comprising aluminum isopropoxide and diethanolamine, proceeding through an ester exchange followed by decarboxylation patsnap.com.

| Reactant | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| Isopropenyl methyl ether | Hydrogen tris(oxalato)phosphate or Hydrogen bis(oxalato)borate | Claisen-type rearrangement | google.com |

| Methyl acetoacetate | Aluminum isopropoxide / Diethanolamine | Catalytic ester exchange and Caroll reaction | patsnap.com |

Linalool

Linalool is a crucial fragrance chemical and a key intermediate in the synthesis of vitamins A and E core.ac.uk. Its synthesis can be achieved starting from methylheptenone. The industrial production of linalool often involves the ethynylation of 6-methyl-5-hepten-2-one (methylheptenone) to produce dehydrolinalool. This intermediate is then selectively hydrogenated to yield linalool scentree.cogoogle.com. The hydrogenation step is critical for achieving high purity and the desired aroma profile, often employing modified palladium catalysts (e.g., Lindlar catalyst) to prevent over-reduction of the double bonds scentree.co.

Citral

Citral, a mixture of the isomers geranial and neral, is a major component of lemongrass oil and a vital raw material for the synthesis of ionones and vitamins. The production of citral can be accomplished from linalool. In an acidic medium, linalool can undergo isomerization to form geraniol and nerol scentree.co. Subsequent oxidation of this mixture of allylic alcohols yields citral scentree.co. This transformation highlights a multi-step valorization pathway starting from this compound, proceeding through methylheptenone and linalool, to finally yield citral.

Computational Chemistry for Reaction Mechanism Elucidation

Quantum Chemical Calculations (e.g., Density Functional Theory) for Energetics and Transition States

Quantum chemical calculations are powerful tools for investigating the intricate details of reaction mechanisms, providing insights into energetics, transition state structures, and the origins of selectivity. Density Functional Theory (DFT) is a particularly common method used for this purpose due to its balance of computational cost and accuracy.

While specific DFT studies on this compound are not widely documented, research on analogous systems provides a clear framework for how this method is applied. For example, the mechanism of the palladium-catalyzed amination of 3-buten-2-ol has been explored in detail using DFT nih.govfrontiersin.org. In such studies, calculations are used to map the entire potential energy surface of the catalytic cycle. This involves optimizing the geometries of reactants, intermediates, transition states, and products.

By calculating the Gibbs free energy of each stationary point, a complete energy profile for the reaction can be constructed frontiersin.orgresearchgate.net. These profiles reveal the energy barriers associated with each step, allowing for the identification of the rate-determining step. Furthermore, DFT calculations can elucidate the factors controlling selectivity. In the case of the 3-buten-2-ol amination, DFT analysis showed that the observed high regio- and stereoselectivity arise from steric hindrance between the substrate and the catalyst's ligands nih.govfrontiersin.org. By modeling different attack trajectories of the nucleophile, researchers can determine the lowest energy pathway, which corresponds to the major product observed experimentally. These computational insights are invaluable for understanding reaction mechanisms at a molecular level and for the rational design of new, more efficient catalysts nih.gov.

Kinetic Modeling via Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

Kinetic modeling is essential for predicting reaction rates and product distributions under various conditions. For unimolecular reactions, such as thermal decomposition or isomerization, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a cornerstone of theoretical chemical kinetics. RRKM theory provides a framework for calculating microcanonical rate constants, k(E), for energized molecules as a function of their internal energy (E).

The application of RRKM theory requires detailed information about the potential energy surface of the reaction, which is typically obtained from quantum chemical calculations. This includes the vibrational frequencies of the reactant and the transition state, as well as the reaction's energy barrier rsc.org.

While direct RRKM modeling of this compound is not prominent in the literature, extensive kinetic modeling has been performed on its isomer, 3-methyl-2-butenol (prenol), for combustion applications researchgate.netbohrium.comuniversityofgalway.ie. In these studies, detailed chemical kinetic models are developed that include hundreds or thousands of elementary reactions. For key unimolecular reactions, such as the water elimination from prenol to form isoprene, rate coefficients are often calculated using theoretical methods like transition state theory (TST) combined with RRKM theory to account for pressure dependence researchgate.netosti.gov. These theoretical calculations provide crucial data where experimental measurements are difficult to obtain, enabling the development of predictive models for complex reactive systems rsc.org.

Molecular Dynamics Simulations of Reactive Events

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of reactive events. By simulating the trajectory of a reactive system, MD can reveal mechanistic details that are not apparent from static quantum chemistry calculations.

A notable application of this technique is in the study of the non-enzymatic formation of 2-methyl-3-buten-2-ol (an alternative name for the subject compound) from dimethylallyl pyrophosphate (DMADP), a key intermediate in terpene biosynthesis nih.gov. MD simulations of DMADP in the presence of manganese ions (Mn²⁺) were used to probe the initial steps of the reaction mechanism. The simulations suggested that the reaction is initiated by the deprotonation of a hydrogen on the terminal allyl carbon by a phosphate (B84403) oxygen atom. This event leads to the generation of crucial intermediates: a carbocation and an allyl anion nih.gov.

Following the formation of these intermediates, the simulation shows that the reaction can proceed via two pathways: quenching of the intermediate to produce isoprene, or hydroxyl addition (an Sₙ1-type reaction) to the carbocation to form this compound. These simulations provided fundamental insights into the reaction mechanism for the biosynthesis of this alcohol and isoprene nih.gov.

Iv. Environmental Emissions and Biogeochemical Cycling of 3 Methyl 3 Buten 2 Ol

Biogenic Emissions from Natural Ecosystems

3-Methyl-3-buten-2-ol is a significant biogenic volatile organic compound (BVOC) emitted into the atmosphere by various plant species, most notably from the genus Pinus. High emission rates have been measured from the needles of several North American pine species, including Lodgepole pine (Pinus contorta) and Ponderosa pine (Pinus ponderosa). escholarship.org In fact, emissions of this compound from these pines can be one to two orders of magnitude higher than their monoterpene emissions. escholarship.org Research has confirmed that this compound is the predominant BVOC emitted from Ponderosa pine forests. robertrhew.org

A survey of 34 pine species revealed that 11 species, primarily of western North American origin, exhibited high emission rates of this compound (>5 µg C g⁻¹ h⁻¹). escholarship.orgresearchgate.net Additionally, six other species were found to emit detectable, albeit smaller, amounts. escholarship.org While emissions are strongly associated with North American conifers, some studies have also detected this compound emissions from Norway spruce (Picea abies). frontiersin.org Interestingly, this compound has also been identified in the bark extracts of non-host deciduous trees such as aspen (Populus tremula) and birch (Betula pendula and Betula pubescens), although detectable emissions from undamaged stems were not observed. researchgate.netsemanticscholar.org

The following table summarizes the emission rates of this compound from various plant sources.

| Plant Species | Emission Rate (µg C g⁻¹ h⁻¹) | Notes |

| Ponderosa pine (Pinus ponderosa) | >5 | High emitter |

| Lodgepole pine (Pinus contorta) | >5 | High emitter |

| Loblolly pine (Pinus taeda) | Not specified, but fluxes are reported | First reported MBO fluxes from this ecosystem |

| Norway spruce (Picea abies) | Detected | |

| Aspen (Populus tremula) | Not detected from undamaged stems | Found in bark extracts |

| Silver Birch (Betula pendula) | Not detected from undamaged stems | Found in bark extracts |

| Common Birch (Betula pubescens) | Not detected from undamaged stems | Found in bark extracts |

The emission of this compound from plants is highly sensitive to environmental conditions, particularly light and temperature. escholarship.org Unlike monoterpenes, which can be emitted in the dark, this compound emissions are light-dependent and cease in the absence of light, exhibiting a behavior similar to photosynthesis. escholarship.orgresearchgate.net Emission rates show a strong positive correlation with incident light intensity.

Temperature also plays a crucial role in modulating emission fluxes. The rate of emission increases exponentially with temperature up to approximately 35°C. escholarship.org Beyond this optimal temperature, at around 42°C, the emission rates begin to decline rapidly. escholarship.org This temperature dependency suggests that the enzymatic processes involved in the synthesis of this compound are temperature-sensitive. The diurnal and seasonal variations in light and temperature, therefore, lead to corresponding fluctuations in the emission of this compound from terrestrial ecosystems.

As a BVOC, this compound plays a significant role in atmospheric chemistry by contributing to the formation of tropospheric ozone and secondary organic aerosols (SOAs). robertrhew.orgfrontiersin.org Its high reactivity and substantial emission rates from certain ecosystems, particularly in the western United States, make it a significant source of reactive carbon to the atmosphere. escholarship.org

In addition to its role in atmospheric processes, this compound is a crucial semiochemical in forest ecosystems, functioning as an aggregation pheromone for several species of bark beetles. frontiersin.orgusda.gov For the spruce bark beetle, Ips typographus, it is one of the two main components of its aggregation pheromone, which coordinates mass attacks on host trees, enabling them to overcome the tree's defenses. researchgate.netusda.gov This compound is also a pheromone component for other beetles such as the walnut twig beetle (Pityophthorus juglandis) and the Mediterranean pine engraver (Orthotomicus erosus). usda.gov

Interestingly, research has shown that fungal symbionts of the spruce bark beetle, such as Grosmannia penicillata and Grosmannia europhioides, are capable of producing this compound. nih.gov This suggests a complex ecological interaction where the fungal symbionts may contribute to the beetle's chemical communication system. nih.gov The presence of this compound in non-host deciduous trees may also play a role in the host selection behavior of bark beetles. semanticscholar.org

Atmospheric Processing and Environmental Fate

Once emitted into the atmosphere, this compound is subject to chemical degradation through gas-phase reactions with major atmospheric oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.gov These reactions are critical in determining the atmospheric lifetime of this compound and its impact on atmospheric composition.

The reaction with OH radicals is a significant removal pathway. The rate coefficient for the reaction of this compound with OH radicals has been experimentally determined to be approximately 11.71 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov

The gas-phase reaction with ozone is another important atmospheric sink. The rate coefficient for the ozonolysis of this compound has been measured as (62.9 ± 6.8) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govacs.org These reaction rates indicate that this compound has a relatively short atmospheric lifetime, contributing to the formation of secondary pollutants on local and regional scales.

The following table presents the experimentally determined rate coefficients for the gas-phase reactions of this compound with key atmospheric oxidants.

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| OH radical | 11.71 x 10⁻¹¹ | 298 |

| Ozone (O₃) | 62.9 x 10⁻¹⁸ | 298 |

The atmospheric oxidation of this compound can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation and growth of secondary organic aerosols (SOA). acs.org This process is particularly significant in regions with high emissions of this BVOC.

Laboratory studies have demonstrated that the photooxidation of this compound results in measurable SOA formation, especially under low-NOx conditions. acs.org The yield of SOA from this compound is significantly enhanced in the presence of acidic aerosol particles. acs.org This acid-catalyzed enhancement is attributed to the reactive uptake of epoxide intermediates, such as (3,3-dimethyloxiran-2-yl)methanol, onto acidic seed aerosols. acs.org This mechanism is analogous to the SOA formation pathway from isoprene (B109036). The subsequent heterogeneous reactions of these epoxides within the aerosol phase can lead to the formation of higher molecular weight and less volatile compounds, including organosulfates, which further contribute to the aerosol mass. acs.org

Impact on Atmospheric Composition and Oxidative Capacity

This compound (MBO) is a significant biogenic volatile organic compound (BVOC) primarily emitted into the atmosphere by pine trees and other vegetation. Its presence in the troposphere has notable implications for atmospheric chemistry, influencing the formation of secondary organic aerosols (SOAs) and altering the oxidative capacity of the atmosphere.

Once emitted, MBO reacts with key atmospheric oxidants, primarily the hydroxyl radical (OH) and ozone (O₃). The gas-phase reaction with ozone has a determined rate coefficient of (9.55 ± 1.04) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ under atmospheric conditions (298 ± 2 K and 1000 ± 10 mbar) researchgate.net. The photooxidation of MBO leads to the formation of various oxygenated compounds. Key fragmentation products include glycolaldehyde (B1209225) and 2-hydroxy-2-methylpropanal (B1210290) (HMPR) nih.gov. Glycolaldehyde can be a precursor to glyoxal, with yields from MBO photooxidation being approximately 25% under high-NOₓ conditions and 4% under low-NOₓ conditions nih.gov.

The formation of SOA from MBO is influenced by environmental conditions. For instance, increasing aerosol acidity has been shown to enhance MBO SOA formation, particularly under low-NOₓ conditions doe.gov. This is suggestive of an acid-catalyzed reactive uptake of epoxide intermediates, such as (3,3-dimethyloxiran-2-yl)methanol, onto existing aerosol particles doe.gov. Despite its structural similarity to isoprene, another major BVOC, the photooxidation of MBO is not expected to be as significant a contributor to total atmospheric SOA formation due to the higher vapor pressures of its oxidation products (triols) compared to those from isoprene (tetrols) nih.gov.

The atmospheric lifetime of MBO is relatively short due to its reactivity with OH radicals and ozone, indicating its rapid removal from the troposphere. This reactivity, however, means that MBO plays a role in the complex chemical cycles that influence regional air quality and the Earth's radiative balance.

Microbial Degradation and Biotransformation Pathways

The biogeochemical cycling of this compound is not limited to the atmosphere; it also undergoes microbial degradation in terrestrial and aquatic environments. Certain bacteria have evolved metabolic pathways to utilize this compound as a carbon and energy source.

The bacterial degradation of this compound has been notably studied in the context of the breakdown of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME). The bacterium Aquincola tertiaricarbonis, particularly strain L108, and Methylibium petroleiphilum PM1 are known to metabolize tert-amyl alcohol (TAA), a breakdown product of TAME, through a pathway that involves the formation of this compound researchgate.netnih.govasm.orgnih.gov.

In these bacteria, the degradation of TAA does not proceed through a hydroxylation reaction as might be expected. Instead, it undergoes a desaturation reaction to form this compound researchgate.netnih.govasm.orgnih.gov. Both A. tertiaricarbonis L108 and M. petroleiphilum PM1 are capable of growing on this compound as a sole source of carbon and energy, indicating the presence of a complete catabolic pathway for this compound asm.org. The degradation of this compound is linked to the catabolism of the amino acid leucine, as evidenced by the vitamin requirements of A. tertiaricarbonis L108 when growing on TAA and the identification of downstream metabolites nih.govnih.gov.

The key enzyme responsible for the initial step in the bacterial degradation of TAA to this compound is a Rieske nonheme mononuclear iron oxygenase known as MdpJ researchgate.netnih.govasm.orgnih.gov. Contrary to initial hypotheses that it would function as a hydroxylase, studies involving wild-type and knockout mutants of A. tertiaricarbonis L108 have demonstrated that MdpJ acts as a desaturase researchgate.netnih.govasm.orgnih.gov.

This enzymatic desaturation involves the removal of two hydrogen atoms from TAA to introduce a double bond, resulting in the formation of this compound. This function is crucial for initiating the breakdown of the tertiary alcohol. The MdpJ enzyme is essential for the degradation of TAA, and its absence in knockout mutants prevents the formation of this compound and halts the metabolic pathway researchgate.netnih.gov. This desaturase activity represents a significant finding in the microbial metabolism of tertiary alcohols.

Following the initial desaturation of TAA to this compound, the subsequent biotic degradation of this hemiterpene proceeds through a series of intermediates. In resting-cell experiments with A. tertiaricarbonis L108, the following metabolites have been identified in the catabolic pathway of this compound researchgate.netnih.govnih.gov:

Prenol (3-methyl-2-buten-1-ol): An isomeric primary alcohol.

Prenal (3-methyl-2-butenal): The corresponding aldehyde.

3-Methylcrotonic acid: The final identified product in this sequence.

The metabolic sequence suggests a pathway where this compound is first isomerized to prenol, which is then oxidized to prenal, and further oxidized to 3-methylcrotonic acid nih.gov. The presence of 3-methylcrotonic acid as a metabolite links this degradation pathway to the leucine catabolic route, which involves the biotin-dependent enzyme 3-methylcrotonyl-coenzyme A (CoA) carboxylase nih.govnih.gov.

Interestingly, under certain conditions, wild-type A. tertiaricarbonis L108 can also produce isoprene from this compound, suggesting a dehydratase side activity, though the enzyme responsible for this has not yet been fully characterized researchgate.netnih.govnih.gov.

V. Advanced Analytical and Spectroscopic Characterization of 3 Methyl 3 Buten 2 Ol

Spectroscopic Techniques for Structural Analysis and Quantification

Spectroscopy is an indispensable tool in chemical analysis, providing detailed information about the molecular structure and functional groups of a compound. For 3-Methyl-3-buten-2-ol, several techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the complete assignment of the proton environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound.

Below is a table summarizing typical NMR data for this compound.

| Technique | Atom | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | H on C4 | ~4.8-5.0 | Multiplet | =CH₂ |

| ¹H NMR | H on C2 | ~4.0-4.2 | Quartet | -CH(OH)- |

| ¹H NMR | H on C5 | ~1.7-1.8 | Singlet | =C-CH₃ |

| ¹H NMR | H on C1 | ~1.2-1.3 | Doublet | -CH(OH)-CH₃ |

| ¹H NMR | H on OH | Variable | Singlet | -OH |

| ¹³C NMR | C3 | ~145-147 | Singlet | =C(CH₃)- |

| ¹³C NMR | C4 | ~110-112 | Triplet | =CH₂ |

| ¹³C NMR | C2 | ~72-74 | Doublet | -CH(OH)- |

| ¹³C NMR | C1 | ~20-22 | Quartet | -CH(OH)-CH₃ |

| ¹³C NMR | C5 | ~18-20 | Quartet | =C-CH₃ |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A strong, broad peak is observed for the O-H stretching of the alcohol group. Other significant peaks include the C=C stretch of the alkene group, C-H stretches for both sp² and sp³ hybridized carbons, and a C-O stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, which is a relatively non-polar bond, typically gives a strong signal in the Raman spectrum, making it a useful technique for confirming the presence of the alkene functional group.

Key vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3200-3600 (broad) | IR |

| C-H Stretch (sp²) | 3000-3100 | IR, Raman |

| C-H Stretch (sp³) | 2850-3000 | IR, Raman |

| C=C Stretch (alkene) | 1640-1680 | IR, Raman |

| C-O Stretch (alcohol) | 1000-1260 | IR |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (86.13 g/mol ). nih.govnist.gov The molecule also undergoes characteristic fragmentation, yielding several prominent fragment ions. The most abundant peak (base peak) is often at m/z 43, corresponding to the [C₃H₇]⁺ or [CH₃CO]⁺ fragment. nih.gov

| m/z Value | Relative Intensity | Possible Fragment Ion |

| 86 | Low | [C₅H₁₀O]⁺ (Molecular Ion) |

| 71 | Moderate | [M - CH₃]⁺ |

| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ |

GC-MS is particularly useful for analyzing environmental samples where this compound may be present along with other volatile organic compounds (VOCs). nih.govfrontiersin.org The retention time in the GC column provides an additional layer of identification.

Online and Hyphenated Measurement Techniques for Environmental Monitoring

Real-time monitoring of atmospheric VOCs like this compound and its isomers requires rapid and sensitive analytical techniques. Hyphenated mass spectrometry methods are at the forefront of this field.

Selective Ion Flow Tube Mass Spectrometry (SIFT-MS) is an online analytical technique that can provide real-time quantification of trace gases. A key advantage of SIFT-MS is its ability to use multiple reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) to ionize target compounds. frontiersin.org This capability is crucial for differentiating between isomers, which often pose a significant challenge for other real-time methods.

For C5-hemiterpenes like this compound and its isomers (e.g., isoprene (B109036), 2-methyl-3-buten-2-ol), different reagent ions produce unique product ions, allowing for their selective detection. nih.govfrontiersin.org

H₃O⁺: This reagent ion often leads to overlapping signals for isomers. For instance, both isoprene and methylbutenol can produce a signal at m/z 69. frontiersin.org

NO⁺: This ion reacts differently with various isomers. Isoprene undergoes charge transfer to form C₅H₈⁺ (m/z 68), while an isomer like 2-methyl-3-buten-2-ol (B93329) (MBO) can undergo hydroxide (B78521) ion transfer. semanticscholar.orgcopernicus.org

O₂⁺: This reagent ion also provides distinct product ions. For example, MBO primarily forms a product ion at m/z 71, while isoprene forms products at m/z 67 and 68. nih.gov

By monitoring specific product ions from different reagent ions, SIFT-MS can simultaneously measure and distinguish between this compound and its isomers in real-time. nih.gov

| Compound | Reagent Ion | Major Product Ion (m/z) | Reaction Type |

| Isoprene | H₃O⁺ | 69 ([M+H]⁺) | Proton Transfer |

| 2-Methyl-3-buten-2-ol (MBO) | H₃O⁺ | 69 ([M+H-H₂O]⁺) | Proton Transfer & Dehydration |

| Isoprene | NO⁺ | 68 (C₅H₈⁺) | Charge Transfer |

| 2-Methyl-3-buten-2-ol (MBO) | O₂⁺ | 71 | Fragmentation |

Proton-Transfer Reaction Mass Spectrometry (PTR-MS) is the most widely used technique for real-time measurement of biogenic VOCs. nih.govfrontiersin.org It uses H₃O⁺ as the reagent ion to protonate most organic compounds, which have a higher proton affinity than water. psi.ch This allows for sensitive detection of compounds like this compound at very low concentrations (pptv levels). psi.ch

Applications: PTR-MS is extensively used in atmospheric chemistry and plant physiology to monitor the emission of VOCs from vegetation. frontiersin.org It provides high-time-resolution data, enabling the study of dynamic processes.

Limitations: The primary limitation of standard PTR-MS is its difficulty in distinguishing between isomers. nih.govfrontiersin.org Using only the H₃O⁺ reagent ion, the protonated and dehydrated fragment of this compound ([M+H-H₂O]⁺) has the same mass-to-charge ratio (m/z 69) as the protonated molecular ion of its structural isomer isoprene ([M+H]⁺). frontiersin.org This signal overlap makes accurate, independent quantification of these compounds in a mixture challenging. While coupling PTR-MS with fast gas chromatography (FastGC) can resolve isomers, it sacrifices the instantaneous time resolution of direct-injection MS. mdpi.com More recent developments have incorporated switchable reagent ions, including NO⁺, into PTR-MS instruments, which helps to overcome this limitation in a manner similar to SIFT-MS. semanticscholar.orgcopernicus.org

Derivatization Strategies for Enhanced Detection and Quantification (e.g., PFBHA, BSTFA)

To improve the analytical performance of chromatographic methods, especially gas chromatography (GC), derivatization is a common strategy employed for polar analytes like this compound. This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis, such as increased volatility, thermal stability, and improved chromatographic behavior.